molecular formula C19H20F2N2O2 B5778138 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine

Cat. No.: B5778138
M. Wt: 346.4 g/mol
InChI Key: VEWBKGONLZXCJS-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine is a complex organic compound characterized by the presence of a benzodioxole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. Common synthetic routes include:

    Step 1: Preparation of 1,3-benzodioxole by cyclization of catechol with formaldehyde.

    Step 2: Synthesis of the piperazine ring through the reaction of ethylenediamine with diethylene glycol.

    Step 3: Coupling of the benzodioxole and piperazine intermediates using a suitable linker, such as a difluorobenzyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)methanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-2-propanyl)amino]-1-propanone
  • 1-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine is unique due to the presence of both benzodioxole and difluorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-2-3-17(21)15(10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBKGONLZXCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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